molecular formula C17H18BrNO3S B3228304 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261983-78-1

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B3228304
CAS No.: 1261983-78-1
M. Wt: 396.3 g/mol
InChI Key: LCMOGOBSSNSOSV-UHFFFAOYSA-N
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Description

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a piperidine ring, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, starting with the formation of the core phenyl structure, followed by the introduction of the bromine atom and the piperidine sulfonyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, while the piperidine ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
  • 3-Bromo-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol

Uniqueness

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic properties and interaction with biological targets. Compared to similar compounds with different cyclic amines, this compound may exhibit distinct biological activities and stability profiles .

Properties

IUPAC Name

3-bromo-5-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMOGOBSSNSOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686489
Record name 5-Bromo-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-78-1
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-4′-(1-piperidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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